

An In-depth Technical Guide to 2-Methyl-2-octene

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Compound of Interest

Compound Name: 2-Methyl-2-octene

Cat. No.: B092814

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 16993-86-5[1][2][3]

This technical guide provides a comprehensive overview of **2-Methyl-2-octene**, a valuable building block in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, reactivity, and potential applications.

Chemical and Physical Properties

2-Methyl-2-octene is an unsaturated hydrocarbon with the molecular formula C_9H_{18} . [1][2][3] Its structure features a double bond between the second and third carbon atoms of an octene chain, with a methyl group attached to the second carbon. This substitution pattern contributes to its specific reactivity and physical properties. A summary of its key quantitative data is presented in the table below.

Property	Value	Source
CAS Registry Number	16993-86-5	[1] [2] [3]
Molecular Formula	C9H18	[1] [2] [3] [4]
Molecular Weight	126.24 g/mol	[1] [3] [5]
Density	0.739 g/mL	[5]
Boiling Point	146 °C	[5]
Refractive Index	1.424	[5]
InChI Key	YBOZNTGUYASNRA-UHFFFAOYSA-N	[1] [2]

Experimental Protocols

The reactivity of the double bond in **2-Methyl-2-octene** allows for a variety of chemical transformations, making it a useful intermediate in organic synthesis. A common reaction is the hydrochlorination of the alkene to form a tertiary alkyl halide.

Protocol: Synthesis of 2-Chloro-2-methyloctane

This protocol describes the reaction of **2-Methyl-2-octene** with hydrogen chloride (HCl) to produce 2-Chloro-2-methyloctane. The reaction proceeds via an electrophilic addition mechanism, where the proton from HCl adds to the less substituted carbon of the double bond, forming a stable tertiary carbocation. The chloride ion then attacks the carbocation to form the final product.[\[1\]](#)

Materials:

- **2-Methyl-2-octene**
- Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent like diethyl ether)
- Anhydrous diethyl ether (as a solvent)
- Round-bottom flask

- Magnetic stirrer and stir bar
- Gas inlet tube (if using gaseous HCl)
- Drying tube (e.g., with calcium chloride)
- Separatory funnel
- Sodium bicarbonate solution (5% w/v)
- Anhydrous magnesium sulfate
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve **2-Methyl-2-octene** in anhydrous diethyl ether under a dry atmosphere.
- Cool the solution in an ice bath.
- Slowly bubble anhydrous hydrogen chloride gas through the stirred solution or add a solution of HCl in diethyl ether dropwise.
- Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).
- Once the reaction is complete, quench any excess HCl by carefully adding the reaction mixture to a separatory funnel containing a cold, saturated sodium bicarbonate solution.
- Gently mix the layers and then allow them to separate.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-2-methyloctane.

- The product can be further purified by distillation if necessary.

Reaction Workflow

The following diagram illustrates the workflow for the hydrochlorination of **2-Methyl-2-octene**.



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Caption: Workflow for the synthesis of 2-Chloro-2-methyloctane.

Signaling Pathways and Relevance in Drug Development

Currently, there is no direct evidence to suggest that **2-Methyl-2-octene** is involved in specific biological signaling pathways. Its primary relevance to drug development professionals lies in its utility as a synthetic intermediate.

The introduction of methyl groups can significantly impact the pharmacological profile of a drug candidate. This "magic methyl" effect can influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties. While **2-Methyl-2-octene** itself is not a therapeutic agent, it serves as a precursor for introducing a methylated, eight-carbon chain into a larger molecule. The tertiary carbon center created from the double bond can also be a key structural feature. Therefore, compounds like **2-Methyl-2-octene** are valuable tools in the medicinal chemist's toolbox for the synthesis of novel chemical entities with potentially improved therapeutic properties.

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